(S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide
Description
(S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide is a chiral tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted isoquinoline core, a methyl group at position 1, and a benzenamide moiety at position 2. The stereochemistry at the chiral center (S-configuration) distinguishes it from racemic analogs and may influence its biological activity.
Properties
CAS No. |
65492-86-6 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline |
InChI |
InChI=1S/C18H22N2O2/c1-12-16-11-18(22-3)17(21-2)10-13(16)8-9-20(12)15-6-4-14(19)5-7-15/h4-7,10-12H,8-9,19H2,1-3H3/t12-/m0/s1 |
InChI Key |
NXBGECSRPXMFSH-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of nitroarene derivatives to form aniline intermediates, followed by cyclization and functional group modifications to introduce the isoquinoline structure and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as zinc and hydrochloric acid, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 6,7-dimethoxy-1-methyl-tetrahydroisoquinoline derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, synthesis methods, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity :
- The benzenamide group in the target compound may enhance binding to aromatic-rich receptor pockets (e.g., orexin-1), similar to compound 30’s acetamide side chain .
- Methoxy groups at positions 6 and 7 are conserved across analogs and critical for hydrophobic interactions in receptor binding .
Stereochemical Influence: The (S)-configuration of the target compound could confer higher selectivity compared to racemic mixtures, as observed in other chiral tetrahydroisoquinolines .
Synthetic Accessibility: Derivatives with bulky substituents (e.g., compound 30’s diethylamino group) exhibit lower yields (15–82%) due to steric hindrance during alkylation steps .
Research Findings and Limitations
- Pharmacological Gaps : While the target compound shares structural motifs with orexin-1 antagonists (e.g., compound 30), direct evidence of its receptor affinity or cytotoxicity is lacking.
- Substructure-Activity Relationships (SAR) : Data mining studies suggest that the 6,7-dimethoxy-1-methyl scaffold is a frequent substructure in bioactive compounds, particularly those targeting G-protein-coupled receptors (GPCRs) .
- Synthetic Challenges: The chiral synthesis of (S)-configured tetrahydroisoquinolines often requires asymmetric catalysis or chiral resolution, which may limit scalability .
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